Bacillomycin F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

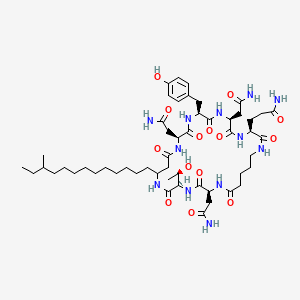

Bacillomycin F is a cyclic lipopeptide antibiotic produced by Bacillus subtilis. It belongs to the iturin family of lipopeptides, which are known for their strong antifungal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bacillomycin F is typically produced through fermentation processes involving Bacillus subtilis strains. The production process involves culturing the bacteria in a suitable growth medium, followed by the extraction and purification of the compound. The fermentation medium often contains sources of carbon, nitrogen, and other essential nutrients to support bacterial growth and lipopeptide production .

The purification process involves several steps, including ammonium sulfate precipitation, followed by chromatographic techniques such as Octyl-Sepharose CL-4B and reverse-phase high-performance liquid chromatography (HPLC). The purified this compound is then lyophilized to obtain a stable powder form .

Industrial Production Methods

Industrial production of this compound follows similar fermentation and purification processes but on a larger scale. Optimization of fermentation conditions, such as pH, temperature, and nutrient concentrations, is crucial to maximize yield. Additionally, advancements in bioreactor design and process control have improved the efficiency and scalability of this compound production .

Chemical Reactions Analysis

Types of Reactions

Bacillomycin F undergoes various chemical reactions, including hydrolysis and oxidation. The compound’s stability under different conditions makes it suitable for various applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of this compound include amino acids such as asparagine, tyrosine, and serine, along with fatty acids like isoC16 and isoC17 .

Scientific Research Applications

Bacillomycin F has a wide range of scientific research applications:

Agriculture: It is used as a biocontrol agent against fungal pathogens in crops, helping to reduce the reliance on chemical fungicides.

Medicine: this compound has potential therapeutic applications due to its antifungal properties.

Food Preservation: The compound’s stability and antifungal activity make it a candidate for use as a natural preservative in food products.

Biotechnology: This compound is used in research to study the mechanisms of antifungal activity and to develop new biocontrol strategies.

Mechanism of Action

Bacillomycin F exerts its antifungal effects by interacting with the fungal cell membrane. The lipopeptide inserts into the membrane, causing pore formation and disrupting membrane integrity. This leads to the leakage of cellular contents and ultimately cell death . The compound targets ergosterol, a key component of fungal cell membranes, which is absent in mammalian cells, thus providing selectivity in its antifungal action .

Comparison with Similar Compounds

Bacillomycin F is part of the iturin family, which includes other lipopeptides such as iturin A, bacillomycin D, bacillomycin L, mycosubtilin, and mojavensin . These compounds share similar structures and mechanisms of action but differ in their amino acid sequences and fatty acid chain lengths. This compound is unique due to its specific amino acid composition and the length of its fatty acid chain, which contribute to its distinct antifungal properties .

Similar Compounds

- Iturin A

- Bacillomycin D

- Bacillomycin L

- Mycosubtilin

- Mojavensin

Each of these compounds has unique structural features that influence their antifungal activity and spectrum of action .

Properties

CAS No. |

81689-97-6 |

|---|---|

Molecular Formula |

C52H84N12O14 |

Molecular Weight |

1101.3 g/mol |

IUPAC Name |

3-[(3S,6S,9S,12S,19R,22S)-6,12,22-tris(2-amino-2-oxoethyl)-19-[(1R)-1-hydroxyethyl]-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazacyclooctacos-3-yl]propanamide |

InChI |

InChI=1S/C52H84N12O14/c1-4-30(2)15-11-9-7-5-6-8-10-12-16-33-26-45(72)60-37(27-41(54)68)49(75)62-36(25-32-18-20-34(66)21-19-32)48(74)63-39(29-43(56)70)50(76)61-35(22-23-40(53)67)47(73)57-24-14-13-17-44(71)59-38(28-42(55)69)51(77)64-46(31(3)65)52(78)58-33/h18-21,30-31,33,35-39,46,65-66H,4-17,22-29H2,1-3H3,(H2,53,67)(H2,54,68)(H2,55,69)(H2,56,70)(H,57,73)(H,58,78)(H,59,71)(H,60,72)(H,61,76)(H,62,75)(H,63,74)(H,64,77)/t30?,31-,33?,35+,36+,37+,38+,39+,46-/m1/s1 |

InChI Key |

YXKHGFSEIGETSI-QGHBUJIBSA-N |

Isomeric SMILES |

CCC(C)CCCCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N |

Canonical SMILES |

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)

![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)

![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-](/img/structure/B12641887.png)